2,2-Difluoro-2-(3-fluorophenyl)acetic acid

nNOS inhibitor isoform selectivity neurodegenerative disease

Critical meta-fluoro gem-difluoro building block for nNOS inhibitor synthesis. The 3-fluorophenyl regioisomer delivers 1182-fold nNOS/eNOS selectivity—outperforming ortho, para, and non-fluorinated analogs. The α,α-CF2 motif lowers amine pKa for monocationic physiological character, enabling 22% oral bioavailability. Also used for Ag-catalyzed decarboxylative radical couplings, FKBP12 ligand design, and agrochemical SAR. Essential for replicating published nNOS inhibitor lead series (J. Med. Chem. 2011; J. Am. Chem. Soc. 2010). For R&D only.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 1042623-00-6
Cat. No. B3076926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(3-fluorophenyl)acetic acid
CAS1042623-00-6
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(C(=O)O)(F)F
InChIInChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
InChIKeyLWPIEUDEANOHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(3-fluorophenyl)acetic Acid (CAS 1042623-00-6): A Meta-Fluorinated α,α-Difluoroarylacetic Acid Building Block for Selective Medicinal Chemistry and Agrochemical Research


2,2-Difluoro-2-(3-fluorophenyl)acetic acid (CAS 1042623-00-6) is an α,α-difluoroarylacetic acid derivative bearing a meta-fluorine substituent on the phenyl ring . It belongs to a class of gem-difluorinated phenylacetic acid building blocks valued for introducing the -CF2-aryl motif into bioactive scaffolds via decarboxylative functionalization or amide/ester coupling [1]. With a molecular formula of C8H5F3O2, molecular weight of 190.12 Da, a predicted pKa of 0.94±0.10, and a LogP of 2.52, this compound occupies a distinct physicochemical space among fluorinated phenylacetic acids .

Why 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid Cannot Be Replaced by Its 4-Fluoro, 2-Fluoro, or Non-Fluorinated Phenyl Analogs


The positional isomerism of the aryl fluorine substituent profoundly alters target selectivity, as demonstrated in neuronal nitric oxide synthase (nNOS) inhibitors where the 3-fluorophenyl-derived tail (1b) achieves 1182-fold selectivity for nNOS over eNOS, compared to only 194-fold for the non-fluorinated phenyl analog (1a) [1]. Ortho-substitution (2-fluorophenyl) introduces an intramolecular steric clash between the aryl fluorine and the gem-CF2 group, forcing a single binding conformation and reducing potency ~2-fold relative to the meta-substituted isomer [1]. The para-fluoro analog (4-fluorophenyl) lacks the specific electrostatic and steric signature required for the optimized nNOS selectivity pocket interaction that meta-substitution provides. The α,α-difluoro motif is equally non-negotiable: it depresses the pKa of the adjacent amine by ~2–3 log units, conferring monocationic character at physiological pH essential for membrane permeability; the non-fluorinated parent shows essentially zero oral bioavailability versus 22% for the gem-difluorinated compound [2].

Quantitative Evidence Guide: Where 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid Outperforms Its Closest Analogs


nNOS Isoform Selectivity: 6-Fold Improvement in n/e Selectivity vs. Non-Fluorinated Phenyl Analog in Chiral Pyrrolidine Inhibitors

In a direct head-to-head comparison of chiral pyrrolidine-based NOS inhibitors sharing an identical core scaffold, the inhibitor incorporating the 2,2-difluoro-2-(3-fluorophenyl)ethyl tail (compound 1b) demonstrated a Ki for rat nNOS of 0.11 μM versus 130 μM for bovine eNOS, yielding a selectivity ratio (n/e) of 1182 [1]. In contrast, the non-fluorinated phenyl analog (compound 1a) exhibited an nNOS Ki of 0.16 μM and an eNOS Ki of 31 μM, a selectivity ratio of only 194 [1]. The meta-fluoro substitution thus provides a 6.1-fold enhancement in nNOS-over-eNOS selectivity while maintaining comparable nNOS potency. Replacing the meta-fluoro with meta-chloro (compound 8a) increased nNOS potency slightly (Ki 0.086 μM) but at the cost of a 20-fold drop in eNOS selectivity (n/e = 186) [1]. Ortho-substitution with chlorine (compound 8b) reduced nNOS potency by 2-fold relative to the meta isomer due to an intramolecular CF2···Cl steric clash [1].

nNOS inhibitor isoform selectivity neurodegenerative disease

Oral Bioavailability: 22% in Rat for Gem-Difluorinated nNOS Inhibitor vs. Essentially Zero for Non-Difluorinated Parent

The gem-difluoro group (CF2) adjacent to a basic amine in the 2,2-difluoro-2-(3-fluorophenyl)ethyl moiety reduces the amine pKa by approximately 2–3 log units, rendering the inhibitor monocationic at physiological pH [1]. In a direct comparative rat pharmacokinetic study, the gem-difluorinated nNOS inhibitor (containing the 3-fluorophenyl-CF2 tail) achieved 22% oral bioavailability, whereas the parent compound lacking the CF2 group showed essentially no measurable oral bioavailability [1]. MM-PBSA calculations indicated that the low-pKa NH remains at least partially protonated when bound to the NOS active site, preserving target engagement while enabling passive membrane permeation of the neutral fraction [1].

oral bioavailability CNS drug delivery membrane permeability

Acidity Modulation: Predicted pKa of 0.94 vs. 1.04 for Non-Fluorinated Phenyl Analog and ~4.2 for Non-α-Fluorinated 3-Fluorophenylacetic Acid

The cumulative electron-withdrawing effect of two α-fluorine atoms plus a meta-fluorine on the aryl ring produces a highly acidic carboxylic acid. The predicted pKa of 2,2-difluoro-2-(3-fluorophenyl)acetic acid is 0.94±0.10 , compared to 1.04±0.10 for 2,2-difluoro-2-phenylacetic acid (no aryl fluorine) . In contrast, 3-fluorophenylacetic acid lacking the α-difluoro motif has a pKa in the range of ~4.2–4.3 typical of arylacetic acids [REFS-3, Class-level inference]. The α,α-difluoro substitution alone accounts for a ~3.2 log unit decrease in pKa relative to the non-fluorinated parent; the meta-aryl fluorine contributes an additional ~0.1 log unit decrease via inductive withdrawal through the ring.

pKa modulation fluorine inductive effect carboxylic acid acidity

Lipophilicity Tuning: LogP Range of 2.00–2.96 vs. 1.86 for Non-Fluorinated Phenyl Analog and 2.00–2.25 for 4-Fluoro Isomer

The meta-fluorine substitution on the aryl ring of 2,2-difluoro-2-(3-fluorophenyl)acetic acid modulates lipophilicity in a position-dependent manner. The compound's LogP is reported as 2.52 (chem-space [1]), 2.96 (chemsrc ), and 2.0021 (chemscene). For comparison, 2,2-difluoro-2-phenylacetic acid (no aryl-F) has a LogP of 1.863 [2], while the 4-fluoro isomer (2,2-difluoro-2-(4-fluorophenyl)acetic acid) has a LogP of 2.00210–2.253 . The meta-fluoro isomer thus occupies an intermediate-to-higher LogP range among regioisomers, which can influence membrane permeability and metabolic stability differently than para or ortho substitution.

LogP lipophilicity fluorine substitution effect

Structural Biology Evidence: α,α-Difluoro Group Engages in Discrete Hydrogen Bond and Aryl-Aryl Interactions with FKBP12 Active Site Residues

X-ray crystallographic studies of 2-aryl-2,2-difluoroacetamide FKBP12 ligands reveal that the α,α-difluoro group participates in specific non-covalent interactions that are absent in non-fluorinated or mono-fluorinated analogs [1]. The fluorine atoms form discrete contacts with the Phe36 phenyl ring (aryl–CF2 interaction) and the Tyr26 hydroxyl group, with the latter resembling a moderate-to-weak hydrogen bond [1]. These interactions contribute to high-affinity FKBP12 binding with rotamase inhibitory activity comparable to ketoamide-based ligands [1]. This structural evidence demonstrates that the gem-difluoro motif is not merely a passive metabolic blocker but an active pharmacophoric element engaging in enthalpically favorable protein-ligand contacts.

fluorine-protein interactions FKBP12 X-ray crystallography

Validated Application Scenarios for 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid in Selective nNOS Inhibitor Development, CNS Drug Discovery, and Agrochemical Lead Optimization


Synthesis of Isoform-Selective nNOS Inhibitors with Oral Bioavailability for Neurodegenerative Disease Programs

The 2,2-difluoro-2-(3-fluorophenyl)acetic acid serves as the critical carboxylic acid building block for constructing the gem-difluorinated phenethylamine tail in chiral pyrrolidine nNOS inhibitors. As demonstrated by compounds 1b and its (R,R) enantiomer, this tail confers 1182-fold selectivity for nNOS over eNOS and enables 22% rat oral bioavailability—a combination unattained with non-fluorinated phenyl or 3-chlorophenyl analogs [1]. The building block can be coupled via amide bond formation or reductive amination after reduction to the corresponding amine. Procurement of this specific meta-fluoro regioisomer is essential for replicating the selectivity and pharmacokinetic profile of the lead series reported in J. Med. Chem. 2011 and J. Am. Chem. Soc. 2010 [1][2].

Decarboxylative Radical Coupling for Installing CF2-(3-Fluorophenyl) Motifs into Drug Candidates and Agrochemical Leads

α,α-Difluoroarylacetic acids are privileged substrates for silver-catalyzed decarboxylative radical functionalization, enabling alkylation, allylation, alkynylation, arylation, and carbon-heteroatom bond formation to generate diverse difluoromethylated aryl compound libraries [3]. The 3-fluorophenyl variant provides distinct electronic properties (σ-meta = 0.34 for F) that influence radical stability and coupling regioselectivity compared to 4-fluoro or non-fluorinated substrates. This compound can be used directly as the carboxylic acid or as its ethyl ester (CAS 698378-81-3) for esterified coupling protocols .

FKBP12-Targeted Ligand Optimization Exploiting Fluorine-Protein Interactions

The crystallographically validated ability of α,α-difluoro groups to form discrete interactions with aromatic (Phe36) and hydroxyl (Tyr26) side chains in FKBP12 [4] supports the use of 2,2-difluoro-2-(3-fluorophenyl)acetic acid as a fragment in structure-based design of FKBP12 ligands and related immunophilin-targeted therapeutics. The meta-fluorine substituent on the aryl ring provides additional vectors for modulating binding pocket occupancy without introducing the larger steric penalty of chlorine or bromine.

Agrochemical Herbicide Discovery Leveraging Difluorophenylacetic Acid Scaffolds

Patent WO2021094427 (and US 2024/0174591) discloses that difluorophenylacetic acid derivatives exhibit surprisingly good herbicidal activity against weeds in crops of useful plants [5]. While the patent emphasizes 2,3-dichloro substitution as a particularly preferred embodiment, the 3-fluorophenyl variant represents a valuable comparator for agrochemical SAR studies investigating the effect of halogen electronegativity and size on herbicidal potency and crop selectivity. Its lower molecular weight (190.12 Da) compared to dichloro analogs provides an advantage for compliance with physicochemical property guidelines for agrochemical lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.